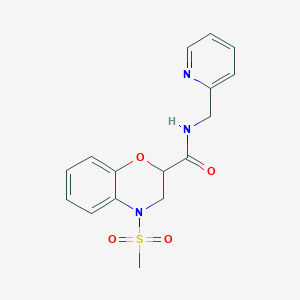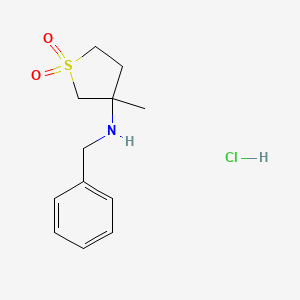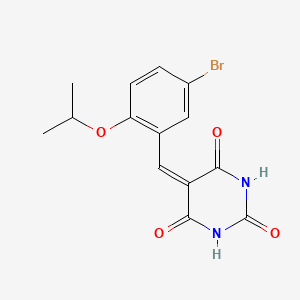![molecular formula C23H23NO B6062316 4-[3-(9H-fluoren-9-ylamino)butyl]phenol](/img/structure/B6062316.png)
4-[3-(9H-fluoren-9-ylamino)butyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(9H-fluoren-9-ylamino)butyl]phenol, also known as FB-phenol, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a phenolic compound that contains a fluorene group and an amino group, and it is commonly used as a fluorescent probe in biochemical studies.
科学的研究の応用
4-[3-(9H-fluoren-9-ylamino)butyl]phenol has a wide range of scientific research applications, including the study of protein-ligand interactions, enzyme kinetics, and cell signaling pathways. This compound is commonly used as a fluorescent probe in these studies due to its ability to bind to proteins and emit fluorescence upon excitation. This property makes it an ideal tool for studying protein-protein interactions, protein-ligand interactions, and enzyme kinetics.
作用機序
The mechanism of action of 4-[3-(9H-fluoren-9-ylamino)butyl]phenol is based on its ability to bind to proteins and emit fluorescence upon excitation. The fluorescence emission of this compound is dependent on the local environment of the protein it is bound to, which makes it an ideal tool for studying protein structure and function. The binding of this compound to proteins is reversible, which allows for the monitoring of protein-ligand interactions in real-time.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects on cells and tissues. This compound is non-toxic and does not interfere with normal cellular functions. However, the use of this compound in cell-based assays can lead to changes in cellular behavior due to the binding of the compound to proteins and the subsequent changes in protein structure and function.
実験室実験の利点と制限
The use of 4-[3-(9H-fluoren-9-ylamino)butyl]phenol in scientific research has several advantages, including its ability to monitor protein-ligand interactions in real-time, its non-toxic nature, and its reversible binding to proteins. However, there are also some limitations to the use of this compound in lab experiments. These limitations include the complex synthesis process, the need for careful control of reaction conditions and purification steps, and the potential for changes in cellular behavior due to the binding of the compound to proteins.
将来の方向性
There are several future directions for the use of 4-[3-(9H-fluoren-9-ylamino)butyl]phenol in scientific research. These include the development of new synthetic methods for the compound, the use of this compound in the study of protein structure and function, and the application of this compound in the development of new drugs and therapies. Additionally, the use of this compound in combination with other fluorescent probes and imaging techniques may lead to new insights into cellular behavior and signaling pathways.
合成法
4-[3-(9H-fluoren-9-ylamino)butyl]phenol can be synthesized using a multi-step process that involves the reaction of 9H-fluorene with 3-bromopropionyl chloride to form 3-(9H-fluoren-9-yl)propanoyl chloride. This intermediate is then reacted with 4-aminophenol in the presence of a base to yield this compound. The synthesis of this compound is a complex process that requires careful control of reaction conditions and purification steps to obtain a pure product.
特性
IUPAC Name |
4-[3-(9H-fluoren-9-ylamino)butyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO/c1-16(10-11-17-12-14-18(25)15-13-17)24-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-9,12-16,23-25H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWOFNTSGXYPTPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)NC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198533 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(4-morpholinyl)ethyl]-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-piperidinone](/img/structure/B6062240.png)
![1-(cyclohexylmethyl)-N-methyl-6-oxo-N-[2-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B6062244.png)
![methyl N-benzoyl-2-({4-[chloro(difluoro)methoxy]phenyl}amino)-3,3,3-trifluoroalaninate](/img/structure/B6062256.png)
![2-[4-(2,3-difluorobenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6062263.png)

![5,5-dimethyl-2-{[(2-thienylmethyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B6062271.png)
![1-ethyl-2-({1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}carbonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B6062283.png)

![N'-[1-(3,4-dihydroxyphenyl)ethylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B6062292.png)
![2-cyclopentyl-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6062293.png)
![2-[4-{[2-(4-chlorophenyl)-5-pyrimidinyl]methyl}-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B6062303.png)
![N-(3-chlorophenyl)-2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B6062310.png)
![5-fluoro-6-methyl-2-(4-{[methyl(2-phenylethyl)amino]methyl}phenyl)pyrimidin-4(3H)-one](/img/structure/B6062319.png)